N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide
CAS No.: 896321-74-7
Cat. No.: VC11911121
Molecular Formula: C20H18ClN3O4S2
Molecular Weight: 464.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896321-74-7 |
|---|---|
| Molecular Formula | C20H18ClN3O4S2 |
| Molecular Weight | 464.0 g/mol |
| IUPAC Name | N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(pyridin-4-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C20H18ClN3O4S2/c21-15-3-5-16(6-4-15)30(27,28)18(17-2-1-11-29-17)13-24-20(26)19(25)23-12-14-7-9-22-10-8-14/h1-11,18H,12-13H2,(H,23,25)(H,24,26) |
| Standard InChI Key | GXHOOUNUGYKSFQ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound featuring a unique combination of aromatic and heterocyclic structures. Its molecular formula is C20H18ClN3O4S2, indicating the presence of a chlorobenzenesulfonyl group, a thiophene ring, and a pyridine moiety . This compound is of interest in medicinal chemistry due to its potential biological activity, which could be attributed to its structural components.
Structural Features
The compound includes several key structural elements:
-
Chlorobenzenesulfonyl Group: This moiety is known for its reactivity and potential biological activity, often involved in interactions with enzymes or receptors.
-
Thiophene Ring: Thiophene is a heterocyclic ring that contributes to the compound's biological activity and reactivity.
-
Pyridine Moiety: The pyridine ring is another heterocyclic component that can participate in biological interactions, potentially enhancing the compound's affinity for specific targets.
Potential Biological Activity
Compounds with similar structures often exhibit significant biological activity, including antimicrobial, anti-inflammatory, or anticancer properties. The presence of the sulfonyl group and heterocyclic rings in N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide suggests potential interactions with enzymes or receptors, which could modulate various biological pathways.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide | C20H18ClN3O4S2 | Contains a pyridine moiety |
| N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide | C22H25ClN2O4S2 | Features a cyclohexenylethyl group |
| N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide | C21H18Cl2N2O4S2 | Includes an additional chlorophenyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume